molecular formula C15H20O B8421772 1-Hydroxy-2-cyclopentyltetraline

1-Hydroxy-2-cyclopentyltetraline

Cat. No.: B8421772
M. Wt: 216.32 g/mol
InChI Key: WJPLPGZAIVAXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2-cyclopentyltetraline is a polycyclic aromatic compound featuring a tetralin (tetrahydroanthracene) backbone substituted with a hydroxyl (-OH) group at position 1 and a cyclopentyl group at position 2. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the cyclopentyl moiety.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2-cyclopentyl-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C15H20O/c16-15-13-8-4-3-7-12(13)9-10-14(15)11-5-1-2-6-11/h3-4,7-8,11,14-16H,1-2,5-6,9-10H2

InChI Key

WJPLPGZAIVAXNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CCC3=CC=CC=C3C2O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrogenated Terphenyl ()

Hydrogenated terphenyl is a mixture of partially or fully hydrogenated terphenyl isomers. While structurally distinct from 1-Hydroxy-2-cyclopentyltetraline, it shares functional similarities as a polycyclic aromatic derivative. Key comparisons include:

Property This compound Hydrogenated Terphenyl
Functional Groups Hydroxyl, cyclopentyl Aromatic rings, hydrogenated alkyl chains
Polarity Moderate (due to -OH) Low (non-polar mixture)
Safety Precautions Not specified in evidence Avoid prolonged skin/eye contact; restricted use near food/water
Regulatory Status Unclear Classified as a "misc. intermediate" with handling restrictions

Key Differences :

  • The hydroxyl group in this compound increases its reactivity in hydrogen bonding and oxidation reactions compared to hydrogenated terphenyl.
  • Hydrogenated terphenyl’s safety data sheet emphasizes occupational hazards (e.g., skin irritation), which may indirectly inform handling protocols for structurally complex aromatics like this compound .
Cyclopentyl(5-methylfuran-2-yl)methanamine ()

This compound contains a cyclopentyl group and a furan ring, differing from this compound in backbone structure but sharing the cyclopentyl substituent.

Property This compound Cyclopentyl(5-methylfuran-2-yl)methanamine
Backbone Tetralin Furan-amine hybrid
Functional Groups -OH, cyclopentyl Cyclopentyl, amine (-NH2), methylfuran
Reactivity Hydroxyl-driven (e.g., esterification) Amine-driven (e.g., nucleophilic substitution)
Structural Analysis Not discussed in evidence Prioritizes stereoisomer and substituent matching

Key Insights :

  • The cyclopentyl group in both compounds enhances lipophilicity, but the tetralin backbone of this compound may confer greater thermal stability compared to furan-based analogs.
  • Structural similarity searches (as in ) could aid in predicting metabolic pathways or toxicity profiles for this compound by analogy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.